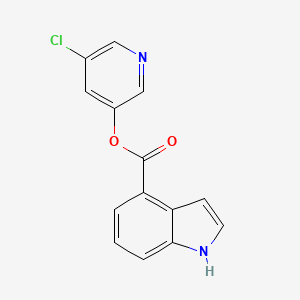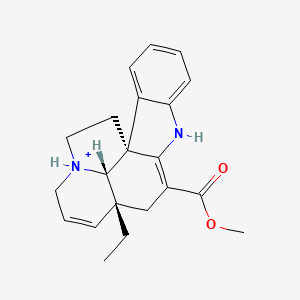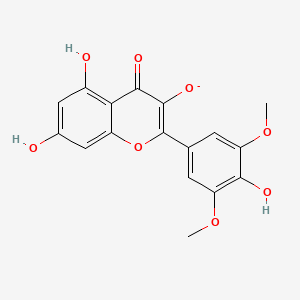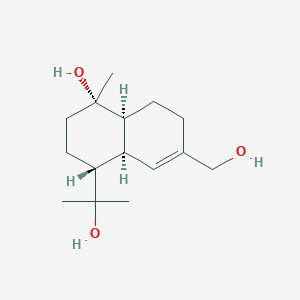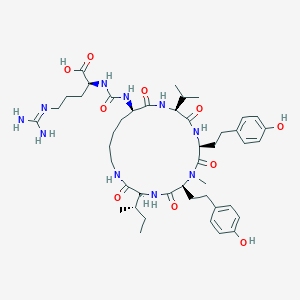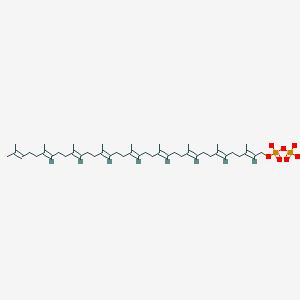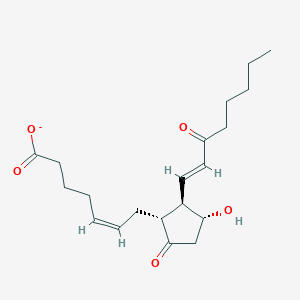
Carbamazepine-o-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamazepine-o-quinone is a dibenzoazepine, a member of ureas and a member of orthoquinones.
Aplicaciones Científicas De Investigación
Biological Advanced Oxidation
Carbamazepine, through its metabolite carbamazepine-o-quinone, is involved in biological advanced oxidation processes. A study demonstrates this process using the pharmaceuticals clofibric acid, carbamazepine, atenolol, and propranolol. These substances are oxidized through a quinone redox cycling mechanism catalyzed by intracellular quinone reductase and ligninolytic enzymes of Trametes versicolor, indicating the potential of carbamazepine-o-quinone in environmental bioremediation (Marco-Urrea et al., 2010).
Carbamazepine Bioactivation
Carbamazepine-o-quinone plays a role in the bioactivation of carbamazepine. Research suggests that the conversion of carbamazepine metabolites to o-quinone species might be involved in carbamazepine-induced hypersensitivity. This study implicates cytochrome P450 enzymes, particularly CYP3A4, in the formation of 2,3-dihydroxycarbamazepine, followed by oxidation to a reactive o-quinone species, potentially contributing to carbamazepine-induced idiosyncratic toxicity (Pearce et al., 2008).
Neuroendocrine Effects
Studies on the neuroendocrine effects of carbamazepine indicate its influence on hormone responses in patients with depressive disorders. Carbamazepine was found to modify hormone responses to stimuli like thyrotropin-releasing hormone and arginine. These findings provide insights into the potential mechanisms of carbamazepine's action in affective illnesses (Joffe et al., 1986).
Pharmacokinetic Drug Interactions
Carbamazepine-o-quinone, as a metabolite of carbamazepine, is involved in significant pharmacokinetic drug interactions. Carbamazepine is known to interact with various drugs, affecting its own metabolism as well as the metabolism of other drugs. These interactions are critical in clinical settings, particularly for patients on multiple medications (Spina et al., 1996).
Propiedades
Nombre del producto |
Carbamazepine-o-quinone |
|---|---|
Fórmula molecular |
C15H10N2O3 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
2,3-dioxobenzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C15H10N2O3/c16-15(20)17-11-4-2-1-3-9(11)5-6-10-7-13(18)14(19)8-12(10)17/h1-8H,(H2,16,20) |
Clave InChI |
GONNJNYLBPEEPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC(=O)C(=O)C=C3N2C(=O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



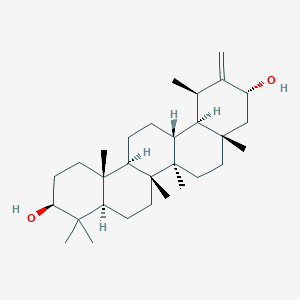


![Ethyl 5-oxo-5-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]pentanoate](/img/structure/B1264077.png)
